Benzamide, N,N-dipropyl-

Vue d'ensemble

Description

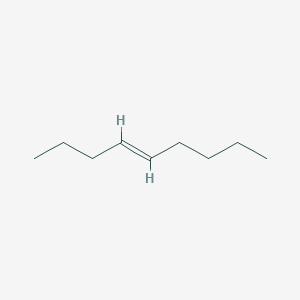

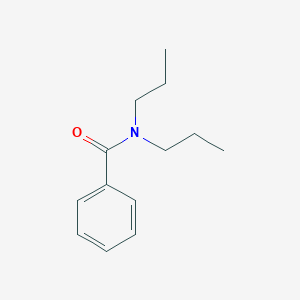

Benzamide, N,N-dipropyl- is a chemical compound with the formula C13H19NO . It is also known by other names such as Dipropylbenzamide and N,N-Dipropylbenzamide .

Synthesis Analysis

Benzamide derivatives can be synthesized through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . Another study reported the synthesis of novel benzamide compounds starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .Molecular Structure Analysis

The molecular structure of Benzamide, N,N-dipropyl- is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChIKey for this compound is XDIWDRFZCSZPTO-UHFFFAOYSA-N .Chemical Reactions Analysis

The direct alkylation of N,N-dialkyl benzamides with methyl sulfides has been reported . This approach successfully achieves an efficient and selective synthesis of α-sulfenylated ketones without using transition-metal catalysts or organometallic reagents .Physical And Chemical Properties Analysis

Benzamide, N,N-dipropyl- has a molecular weight of 205.2961 . It has a density of 1.0±0.1 g/cm3, a boiling point of 320.6±11.0 °C at 760 mmHg, and a flash point of 138.6±10.5 °C . It also has a molar refractivity of 63.2±0.3 cm3 .Applications De Recherche Scientifique

DNA Synthesis Enhancement

Benzamide and its derivatives, such as m-aminobenzamide, have been identified as potent inhibitors of poly-(adenosine diphosphate ribose) polymerase. These compounds enhance unscheduled DNA synthesis following ultraviolet irradiation in human lymphocytes (Miwa et al., 1981).

Antiarrhythmic Properties

Certain benzamides, particularly those with 2,2,2-trifluoroethoxy ring substituents and a heterocyclic amide side chain, have shown oral antiarrhythmic activity in mice. Flecainide acetate, a compound derived from 2,5-bis(2,2,2-trifluoroethoxy)benzamide, has been extensively studied for its antiarrhythmic properties (Banitt et al., 1977).

Coordination Compounds in Spectroscopy

Benzamides like N-(diphenylphosphoryl)benzamide have been used to synthesize new lanthanide coordination compounds. These compounds show potential in spectroscopic studies due to their interesting luminescence characteristics (Kariaka et al., 2014).

Anticancer and Antioxidant Activity

Derivatives of N-(2-(2-benzylidenehydrazinecarbonyl)phenyl)benzamide have been synthesized and tested for anticancer and antioxidant activities. Certain derivatives showed significant inhibitory effects on the growth of human lung cancer cell lines (Putra et al., 2020).

Herbicidal Activity

N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide is an example of benzamides that are active as herbicides on various grasses. These compounds have agricultural utility in forage legumes and certain crops (Viste et al., 1970).

Insect Repellent Efficacy

In studies focused on yellow-fever mosquitoes, benzamides have demonstrated effectiveness as space repellents. Certain benzamide compounds provided extended periods of protection against these mosquitoes (Mcgovern et al., 1967).

Antipsychotic Potential

Substituted benzamides, such as clebopride, have shown potential as antipsychotics due to their dopamine antagonist properties. These compounds also lack gastric stimulatory activity, highlighting their specificity (Blaney et al., 1983).

Neurotropic Imaging Agent

Benzamide derivatives, due to their neurotropic characteristic, have been used for imaging melanoma and melanoma metastases. Radioiodinated benzamides, such as [(123I)]BZA, have shown high tumor uptake, making them valuable in medical imaging (Oltmanns et al., 2009).

Propriétés

IUPAC Name |

N,N-dipropylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-3-10-14(11-4-2)13(15)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDIWDRFZCSZPTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20163409 | |

| Record name | Benzamide, N,N-dipropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14657-86-4 | |

| Record name | Benzamide, N,N-dipropyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014657864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, N,N-dipropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzamide, N,N'-[iminobis(9,10-dihydro-9,10-dioxo-5,1-anthracenediyl)]bis-](/img/structure/B86157.png)